1,3,3-Trichloropropene

Vue d'ensemble

Description

1,3,3-Trichloropropene is a synthetic chemical compound. However, there seems to be some confusion in the literature, as most of the information available refers to 1,2,3-Trichloropropane123. It’s important to note that these are different compounds and may have different properties and uses.

Synthesis Analysis

The synthesis of 1,3,3-Trichloropropene is not well-documented in the literature. However, for related compounds like 1,2,3-Trichloropropane, the characteristic pathway for degradation in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination4.Molecular Structure Analysis

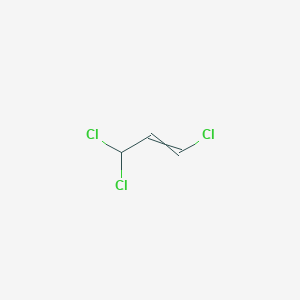

The molecular structure of 1,3,3-Trichloropropene is not readily available in the literature. However, related compounds like 1,2,3-Trichloropropane have a molecular formula of C3H5Cl32567.Chemical Reactions Analysis

The chemical reactions involving 1,3,3-Trichloropropene are not well-documented. However, for 1,2,3-Trichloropropane, the reaction coordinate diagrams suggest that β-elimination to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway4.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,3-Trichloropropene are not readily available in the literature. However, related compounds like 1,2,3-Trichloropropane are colorless to straw-colored liquids with a molecular weight of 147.43 g/mol, a melting point of -14.7°C, a boiling point of 156.8°C, and a specific gravity of 1.3889 g/cm39.Applications De Recherche Scientifique

Molecular Structure and Conformation

1,3,3-Trichloropropene's gas-phase molecular structure has been examined, indicating a specific molecular conformation. This study utilized electron diffraction to determine the structure, providing insights into the geometrical parameters and molecular conformation of the compound (Shen, 1989).

Reaction and Transformation

The bromination of 1,1,1-trichloropropene under various conditions results in different products, illustrating the compound's reactivity in strongly polar media and its transformation in nonpolar media (Nesmeianov et al., 1958). The interaction of 1,3-dichloropropene with hydrogen sulfide species in agricultural applications demonstrates a nucleophilic substitution process, leading to the formation of corresponding mercaptans and highlighting the environmental implications of such reactions (Zheng et al., 2006).

Environmental Monitoring and Impact

Groundwater monitoring studies across various EU countries for 1,3-dichloropropene and its metabolites have shown negligible contamination of groundwater, indicating a low environmental impact in specific conditions (Terry et al., 2008). However, it's crucial to consider the effects of reduced sulfide species in the integrated application of sulfur-containing fertilizers and other agricultural practices.

Radical Rearrangement and Dimerization

Studies on the homolytic dimerization of 3,3,3-trichloropropene and its subsequent rearrangement reveal the formation of specific dimers, providing insights into the compound's behavior and potential applications in chemical synthesis (Kost et al., 1962).

Safety And Hazards

The safety and hazards associated with 1,3,3-Trichloropropene are not well-documented. However, 1,2,3-Trichloropropane is a suspected human carcinogen and is a widespread contaminant that leaches into groundwater, where it persists1011.

Orientations Futures

The future directions for the study and use of 1,3,3-Trichloropropene are not well-documented. However, for 1,2,3-Trichloropropane, there is a need for more research into treatment processes that degrade the compound, as it is recalcitrant to degradation by most pathways under most conditions4. There is also a need for more knowledge about the extent of 1,2,3-Trichloropropane contamination, as it is currently documented in at least nine countries on three continents, but there is little information about the rest of the world12.

Propriétés

IUPAC Name |

1,3,3-trichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMZDLNSWZGRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trichloropropene | |

CAS RN |

26556-03-6 | |

| Record name | 1,3,3-Trichloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26556-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)